molecular formula C20H22N4O5S B2817809 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 1171421-27-4

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2817809
CAS No.: 1171421-27-4
M. Wt: 430.48
InChI Key: RNBVCKYLGJJPHI-UHFFFAOYSA-N
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Description

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is introduced via sulfonation reactions, where a suitable sulfonyl chloride reacts with an amine.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the sulfamoyl-substituted phenyl group and the methoxy-methylphenyl acetamide moiety. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, potentially leading to ring opening or the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving sulfamoyl and oxadiazole groups.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors that are sensitive to its structural motifs, such as sulfamoyl or oxadiazole groups.

    Pathways Involved: The compound could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazole-2-carboxamide
  • N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide stands out due to the combination of its sulfamoyl and oxadiazole groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds. This dual functionality can make it a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-13-11-14(5-10-17(13)28-4)12-18(25)21-20-23-22-19(29-20)15-6-8-16(9-7-15)30(26,27)24(2)3/h5-11H,12H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBVCKYLGJJPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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